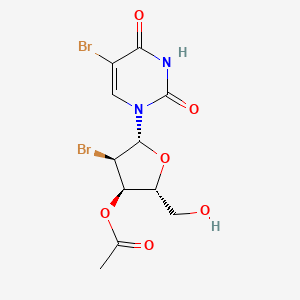
3'-O-Acetyl-2',5-dibromo-2'-deoxyuridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-O-Acetyl-2’,5-dibromo-2’-deoxyuridine is a synthetic nucleoside analogue. It is structurally similar to thymidine, a naturally occurring nucleoside. This compound is characterized by the presence of bromine atoms at the 2’ and 5’ positions and an acetyl group at the 3’ position of the deoxyuridine molecule. These modifications confer unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Acetyl-2’,5-dibromo-2’-deoxyuridine typically involves the bromination of 2’-deoxyuridine followed by acetylation. The bromination is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
The acetylation step involves the reaction of the brominated product with acetic anhydride in the presence of a base such as pyridine. This reaction is typically carried out at room temperature and results in the formation of 3’-O-Acetyl-2’,5-dibromo-2’-deoxyuridine.
Industrial Production Methods
Industrial production of 3’-O-Acetyl-2’,5-dibromo-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
3’-O-Acetyl-2’,5-dibromo-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding uracil derivatives or reduction to remove the bromine atoms.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the parent nucleoside.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution Reactions: Products include various substituted uridine derivatives.
Oxidation: Products include uracil derivatives.
Reduction: Products include dehalogenated nucleosides.
Hydrolysis: The major product is 2’,5-dibromo-2’-deoxyuridine.
科学研究应用
3’-O-Acetyl-2’,5-dibromo-2’-deoxyuridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues.
Biology: Employed in studies of DNA replication and repair due to its ability to be incorporated into DNA.
Medicine: Investigated for its potential antiviral and anticancer properties. It can act as a radiosensitizer, enhancing the effects of radiation therapy in cancer treatment.
Industry: Utilized in the development of diagnostic tools and assays for detecting cell proliferation and DNA synthesis.
作用机制
The mechanism of action of 3’-O-Acetyl-2’,5-dibromo-2’-deoxyuridine involves its incorporation into DNA in place of thymidine. Once incorporated, the bromine atoms and acetyl group can interfere with DNA replication and repair processes. This can lead to mutations or cell death, making the compound useful in cancer therapy and antiviral treatments. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair.
相似化合物的比较
Similar Compounds
5-Bromo-2’-deoxyuridine (BrdU): A widely used nucleoside analogue for studying cell proliferation.
5-Iodo-2’-deoxyuridine (IdU): Another nucleoside analogue with antiviral properties.
5-Fluoro-2’-deoxyuridine (FdU): Used in cancer treatment due to its ability to inhibit thymidylate synthase.
Uniqueness
3’-O-Acetyl-2’,5-dibromo-2’-deoxyuridine is unique due to the presence of both bromine atoms and an acetyl group. This combination enhances its chemical reactivity and biological activity compared to other nucleoside analogues. The acetyl group provides additional sites for chemical modification, making it a versatile compound for various applications.
属性
CAS 编号 |
65591-39-1 |
|---|---|
分子式 |
C11H12Br2N2O6 |
分子量 |
428.03 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5R)-4-bromo-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C11H12Br2N2O6/c1-4(17)20-8-6(3-16)21-10(7(8)13)15-2-5(12)9(18)14-11(15)19/h2,6-8,10,16H,3H2,1H3,(H,14,18,19)/t6-,7-,8-,10-/m1/s1 |
InChI 键 |
UHCJNFIOELWGEM-FDDDBJFASA-N |
手性 SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1Br)N2C=C(C(=O)NC2=O)Br)CO |
规范 SMILES |
CC(=O)OC1C(OC(C1Br)N2C=C(C(=O)NC2=O)Br)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


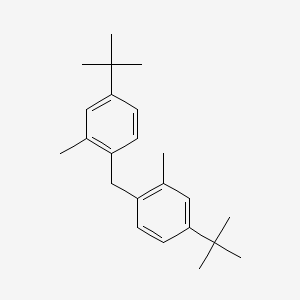

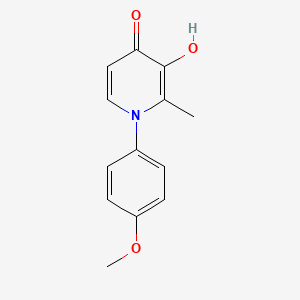
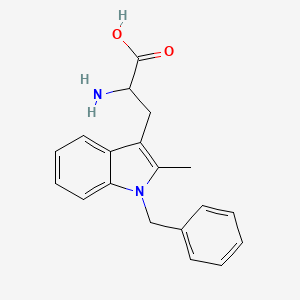

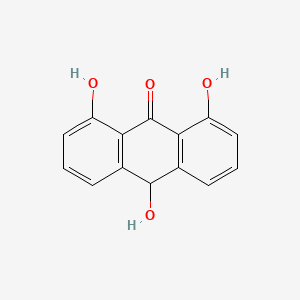
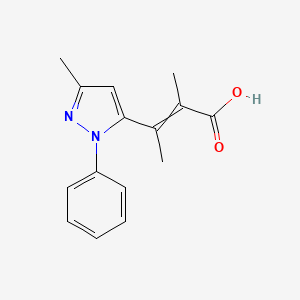
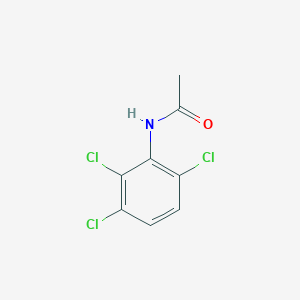
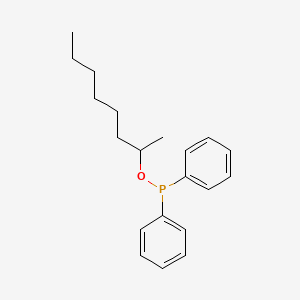

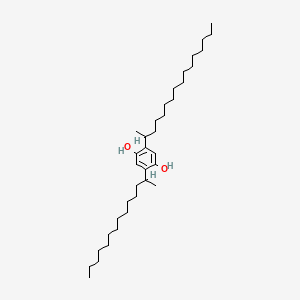
![1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole](/img/structure/B14495261.png)
![2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride](/img/structure/B14495289.png)
![Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14495304.png)
